molecular formula C4H8ClN3O B2385478 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride CAS No. 2031260-40-7

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride

Cat. No.: B2385478
CAS No.: 2031260-40-7
M. Wt: 149.58
InChI Key: SZLCHAKTKBLJGC-UHFFFAOYSA-N
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Description

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C4H8ClN3O. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride typically involves the reaction of 1,2,4-triazole with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the reaction, resulting in shorter reaction times and higher yields compared to traditional thermal methods .

Chemical Reactions Analysis

Types of Reactions

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is unique due to its specific combination of the triazole ring and the hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-3(8)4-5-2-6-7-4;/h2-3,8H,1H3,(H,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLCHAKTKBLJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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